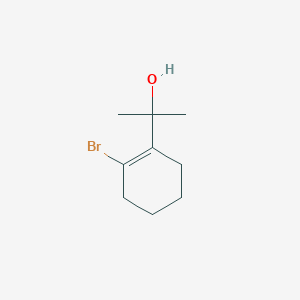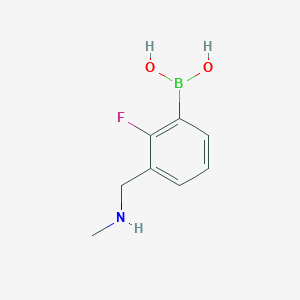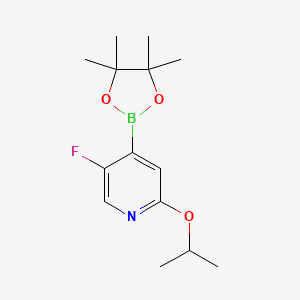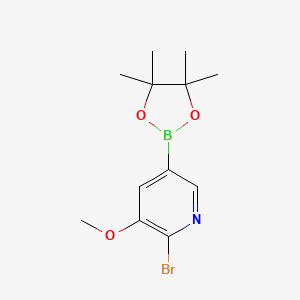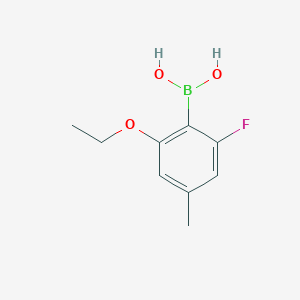
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid
描述
“2,3-Dichloro-6-fluoro-4-methylphenylboronic acid” is a chemical compound with the molecular formula C7H6BCl2FO2 . It has a molecular weight of 222.84 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BCl2FO2/c1-3-2-4(11)5(8(12)13)7(10)6(3)9/h2,12-13H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or triflates to form carbon-carbon bonds .作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid is a type of boronic acid, which are commonly used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This interaction results in the formation of a new compound, expanding the complexity and functionality of the original molecule .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formations, which can significantly alter the structure and function of biomolecules .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biomolecules .
Result of Action
The compound’s ability to form new carbon-carbon bonds can significantly alter the structure and function of biomolecules, potentially leading to various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of other substances, such as strong oxidizing agents .
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid in lab experiments is its ease of handling and storage. This compound is a stable solid that can be stored at room temperature for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in aqueous-based reactions.
未来方向
The future of 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid research is promising, with numerous potential applications in various fields of science. One of the future directions of this compound research is the development of new synthetic methods that can improve its yield and purity. Another direction is the exploration of its potential as a therapeutic agent for the treatment of bacterial infections and cancer. Additionally, the development of new fluorescent sensors based on this compound can lead to the discovery of new biomolecules and the development of new diagnostic tools.
Conclusion:
In conclusion, this compound is a versatile boronic acid derivative that has found numerous applications in scientific research. Its unique chemical properties make it an excellent reagent for the synthesis of various organic compounds, and its potential as a therapeutic agent is currently being explored. With its promising future directions, this compound is expected to continue to play a significant role in scientific research.
科学研究应用
2,3-Dichloro-6-fluoro-4-methylphenylboronic acid has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It has found applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. This compound has also been used in the development of fluorescent sensors for the detection of biologically relevant molecules such as amino acids, nucleotides, and carbohydrates.
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
(2,3-dichloro-6-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl2FO2/c1-3-2-4(11)5(8(12)13)7(10)6(3)9/h2,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVWJNOUBYNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1Cl)Cl)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)

![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)

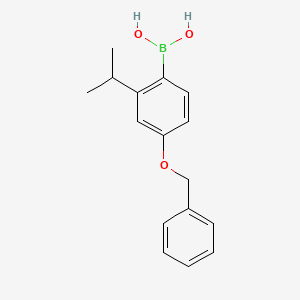
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B3251791.png)

